4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 148135-94-8
VCID: VC3182010
InChI: InChI=1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H
SMILES: C1CNCCC1CCC2=CC=CC=C2C(F)(F)F.Cl
Molecular Formula: C14H19ClF3N
Molecular Weight: 293.75 g/mol

4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride

CAS No.: 148135-94-8

Cat. No.: VC3182010

Molecular Formula: C14H19ClF3N

Molecular Weight: 293.75 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride - 148135-94-8

Specification

CAS No. 148135-94-8
Molecular Formula C14H19ClF3N
Molecular Weight 293.75 g/mol
IUPAC Name 4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H
Standard InChI Key XEMJAFCATXZGBM-UHFFFAOYSA-N
SMILES C1CNCCC1CCC2=CC=CC=C2C(F)(F)F.Cl
Canonical SMILES C1CNCCC1CCC2=CC=CC=C2C(F)(F)F.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride consists of a six-membered piperidine ring with a 2-[2-(trifluoromethyl)phenyl]ethyl substituent at the 4-position. The three fluorine atoms form a trifluoromethyl group at the 2-position of the phenyl ring, creating a distinct electronic environment that significantly influences the compound's properties. As a hydrochloride salt, the nitrogen of the piperidine ring is protonated with a chloride counterion.

The structural features include:

  • A saturated six-membered piperidine ring containing a basic nitrogen atom

  • A two-carbon (ethyl) linker connecting the piperidine to the aromatic ring

  • A benzene ring with a trifluoromethyl substituent at the ortho position

  • A hydrochloride salt formation at the piperidine nitrogen

Physical and Chemical Properties

The physical and chemical properties of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride are summarized in Table 1.

Table 1: Physical and Chemical Properties of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride

PropertyValue
Molecular FormulaC14H19ClF3N
Molecular Weight293.75 g/mol
Physical StateSolid (presumed)
Commercial Purity95%
Parent Compound4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine
Creation Date2010-11-25
Modification Date2025-04-05

The presence of the trifluoromethyl group introduces specific chemical characteristics:

  • Enhanced lipophilicity compared to non-fluorinated analogs

  • Increased metabolic stability due to the strong C-F bonds

  • Electron-withdrawing effects on the phenyl ring

  • Altered hydrogen-bonding properties of neighboring functional groups

  • The hydrochloride salt form likely provides improved aqueous solubility compared to the free base

Identification and Nomenclature

Naming Conventions and Identifiers

4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride is registered under various naming conventions and identification systems, which are crucial for referencing in scientific literature and commercial databases. These identifiers are presented in Table 2.

Table 2: Nomenclature and Identifiers of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride

Identifier TypeValue
IUPAC Name4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidine;hydrochloride
CAS Registry Number148135-94-8
PubChem CID47003399
InChIInChI=1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H
InChIKeyXEMJAFCATXZGBM-UHFFFAOYSA-N
SMILESC1CNCCC1CCC2=CC=CC=C2C(F)(F)F.Cl
Alternative NameYFA13594

The standardized identifiers serve multiple purposes:

  • Enabling unambiguous identification in chemical databases

  • Facilitating structure-based searches across research platforms

  • Supporting regulatory documentation and patent applications

  • Establishing connections between the compound and its parent or related structures

Research Supply Considerations

For researchers interested in obtaining 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride, several options may be considered:

  • Direct inquiry with chemical suppliers about custom synthesis

  • Exploration of synthesis pathways using documented methodologies for similar compounds

  • Investigation of structural analogs as alternatives for research purposes

  • Collaboration with specialized synthesis laboratories

The supplier CymitQuimica notes that inquiries about similar products are possible, suggesting that structurally related compounds may be available as alternatives .

Related Compounds and Structural Analogs

Structural Variations

Several compounds structurally related to 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride have been identified in chemical databases and literature. These structural analogs differ in aspects such as the position of the trifluoromethyl group or the connectivity between the piperidine and phenyl moieties.

Table 4: Structural Analogs of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride

CompoundCAS NumberKey Structural DifferenceMolecular Formula
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride148135-95-9CF3 at 3-position (meta)C14H19ClF3N
4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride255051-14-0No ethyl linkerC12H15ClF3N
4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine (free base)Parent compound (CID 43146711)No HCl saltC14H18F3N

These structural variations are significant because they can substantially alter physicochemical properties, pharmacological activities, and synthetic accessibility. For instance:

  • Position isomerism of the trifluoromethyl group (ortho vs. meta) affects electron distribution and molecular geometry

  • The presence or absence of the ethyl linker influences conformational flexibility and distance relationships

  • Salt form versus free base impacts solubility, stability, and bioavailability

Comparative Analysis

While comprehensive comparative data is limited, the structural differences between these compounds would be expected to produce distinct property profiles. The position of the trifluoromethyl group significantly affects electronic distribution within the molecule, which can influence:

  • Lipophilicity and partition coefficients

  • Acid-base properties of the piperidine nitrogen

  • Metabolic stability and degradation pathways

  • Crystal packing and solid-state properties

  • Potential binding interactions with biological targets

The compound 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride differs only in the position of the trifluoromethyl group (meta vs. ortho), yet this subtle change can significantly alter the three-dimensional conformation of the molecule and its electronic properties.

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